L-Alanyl-L-Alanine Amide Hydrochloride molecular weight and formula
L-Alanyl-L-Alanine Amide Hydrochloride molecular weight and formula
A Note on Nomenclature: The topic specified is "L-Alanyl-L-Alanine Amide Hydrochloride." Chemically, this name suggests the hydrochloride salt of an amide derived from the dipeptide L-Alanyl-L-Alanine. However, a comprehensive review of scientific literature and chemical databases indicates that the widely studied and commercially available compound is L-Alaninamide hydrochloride . This compound is the hydrochloride salt of the amide of a single L-alanine amino acid. Given the prevalence of data for L-Alaninamide hydrochloride and its close terminological relation to the query, this guide will focus on this compound, addressing the potential ambiguity to ensure scientific clarity.
Introduction
L-Alaninamide hydrochloride is a derivative of the non-essential amino acid L-alanine, holding a significant position in biochemical and pharmaceutical research. Its structure, featuring a primary amine, a carboxamide, and a hydrochloride salt, imparts favorable properties such as enhanced stability and aqueous solubility, making it a versatile building block in synthetic chemistry.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the molecular characteristics, synthesis, and key applications of L-Alaninamide hydrochloride, grounded in established scientific principles and methodologies.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of L-Alaninamide hydrochloride is critical for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.
Molecular Formula and Weight
The chemical identity of L-Alaninamide hydrochloride is defined by its molecular formula and weight, which are foundational for all stoichiometric calculations and experimental designs.
| Property | Value | Source |
| Chemical Name | (2S)-2-Aminopropanamide hydrochloride | [3] |
| Synonyms | L-Alanine amide hydrochloride, H-Ala-NH2·HCl | [1][3] |
| Molecular Formula | C₃H₉ClN₂O | [3][4] |
| Linear Formula | CH₃CH(NH₂)CONH₂·HCl | [4] |
| Molecular Weight | 124.57 g/mol | [3][4] |
| CAS Number | 33208-99-0 | [4][5][6] |
Physicochemical Characteristics
The physical and chemical properties of L-Alaninamide hydrochloride influence its handling, storage, and application in various experimental setups.
| Property | Description | Source |
| Appearance | White to off-white crystalline powder. | [1][2] |
| Solubility | Soluble in water, slightly soluble in ethanol. The hydrochloride salt form enhances its aqueous solubility. | [1][2] |
| Melting Point | Approximately 210 - 220 °C. | [1] |
| Stability | Hygroscopic and stable under normal temperature and humidity. Should be stored in a sealed container to prevent moisture absorption. | [2] |
| Optical Activity | Exhibits optical activity due to the chiral center of the L-alanine residue. | [4] |
Synthesis of L-Alaninamide Hydrochloride: A Methodological Overview
The synthesis of L-Alaninamide hydrochloride is a multi-step process that begins with the amino acid L-alanine. The general synthetic route involves the esterification of the carboxylic acid group of L-alanine, followed by amidation, and finally, the formation of the hydrochloride salt.
A common laboratory-scale synthesis can be outlined as follows:
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Esterification of L-Alanine: L-alanine is first converted to its methyl or ethyl ester to protect the carboxylic acid functional group. This is typically achieved by reacting L-alanine with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.
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Ammonolysis of the Ester: The resulting L-alanine ester is then reacted with ammonia. This nucleophilic substitution reaction replaces the alkoxy group of the ester with an amino group, forming L-alaninamide.
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Formation of the Hydrochloride Salt: The crude L-alaninamide is then treated with hydrochloric acid to form the stable and water-soluble L-Alaninamide hydrochloride salt, which can be purified by crystallization.
Caption: Generalized synthetic workflow for L-Alaninamide hydrochloride.
Applications in Research and Drug Development
The unique chemical structure of L-Alaninamide hydrochloride makes it a valuable intermediate and building block in several areas of scientific research and pharmaceutical development.
Peptide Synthesis
As a derivative of an amino acid, L-Alaninamide hydrochloride is a fundamental component in peptide synthesis.[4] Its primary amine group can form a peptide bond with the activated carboxyl group of another amino acid, allowing for the stepwise elongation of a peptide chain. The amide at the C-terminus is a common feature in many biologically active peptides.
Pharmaceutical Intermediate
L-Alaninamide hydrochloride serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] It is utilized in the development of antibacterial, antifungal, and anticancer agents.[7] Its incorporation into drug candidates can influence their solubility, stability, and bioavailability.
Biochemical Research
In biochemical research, L-Alaninamide hydrochloride is used to study enzyme kinetics and mechanisms, particularly those involving peptidases and amidases.[2] It can act as a substrate or an inhibitor in these enzymatic reactions, providing insights into their biological function. The L-alanine component is also being investigated for its potential therapeutic benefits in conditions like nonalcoholic steatohepatitis and for providing cardiac protection during surgery.
Caption: Key application areas of L-Alaninamide hydrochloride.
Experimental Protocol: Quality Control and Characterization
Ensuring the purity and identity of L-Alaninamide hydrochloride is paramount for its use in any scientific application. The following is a generalized protocol for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of L-Alaninamide hydrochloride.
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Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), and adjust the pH.
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Sample Preparation: Accurately weigh and dissolve a sample of L-Alaninamide hydrochloride in the mobile phase or a suitable solvent to a known concentration.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm).
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Injection Volume: 10-20 µL.
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Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of L-Alaninamide hydrochloride.
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Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).
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¹H NMR: The proton NMR spectrum will show characteristic peaks for the methyl protons, the alpha-proton, and the amide and amine protons. The chemical shifts and coupling patterns confirm the connectivity of the atoms.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the alpha-carbon, and the carbonyl carbon, further confirming the molecular structure.
Conclusion
L-Alaninamide hydrochloride is a chemically stable and soluble derivative of L-alanine with significant utility in peptide synthesis, pharmaceutical development, and biochemical research. Its well-defined molecular and physicochemical properties, coupled with established synthetic routes, make it a reliable and versatile compound for scientists and researchers. A thorough understanding of its characteristics and appropriate analytical characterization are essential for its successful application in advancing scientific discovery and developing novel therapeutics.
References
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PharmaCompass. (n.d.). L-Alaninamide hydrochloride. Retrieved from [Link]
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Clinicaltrials.eu. (n.d.). L-ALANINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]
- Google Patents. (2018). A kind of preparation method of L- alanimamides hydrochloride.
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PubChem. (n.d.). L-Alanyl-L-alanine. Retrieved from [Link]
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Fengchen Group. (n.d.). L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0. Retrieved from [Link]
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